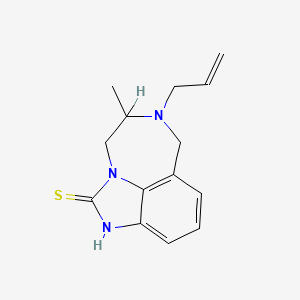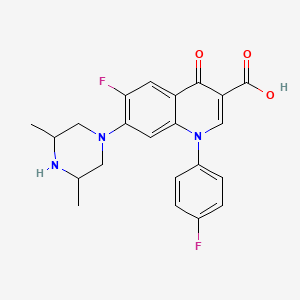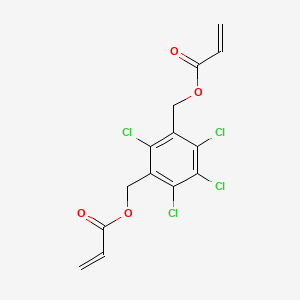
Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride is an organic compound belonging to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used as an intermediate in the synthesis of other organic compounds and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride can be synthesized through the hydrogenation of nitrobenzene over monometallic (Pd, Ru, or Rh) and bimetallic (PdₓRu₁₋ₓ) catalysts. The Pd₀.₅Ru₀.₅-PVP catalyst is particularly effective for this reaction . The reaction conditions typically involve high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound often involves the alkylation of ammonia using cyclohexanol. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.
Substitution: Halides such as chlorine (Cl₂) and bromine (Br₂) are often used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro compounds.
Reduction: Primary amines.
Substitution: Halogenated amines.
Scientific Research Applications
Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized as a corrosion inhibitor and in the production of rubber chemicals.
Mechanism of Action
The mechanism of action of cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This compound also affects various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler aliphatic amine with similar properties but lacks the N-allyl-N-methyl-1-phenyl- group.
N-Methylcyclohexylamine: Similar structure but without the phenyl group.
N-Allylcyclohexylamine: Contains the allyl group but lacks the phenyl and methyl groups.
Uniqueness
Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds and pharmaceuticals .
Properties
CAS No. |
91281-24-2 |
|---|---|
Molecular Formula |
C16H24ClN |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-3-14-17(2)16(12-8-5-9-13-16)15-10-6-4-7-11-15;/h3-4,6-7,10-11H,1,5,8-9,12-14H2,2H3;1H |
InChI Key |
XVMBCRRPXKQPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)C1(CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)
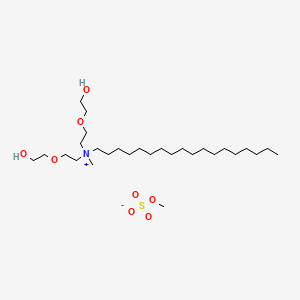
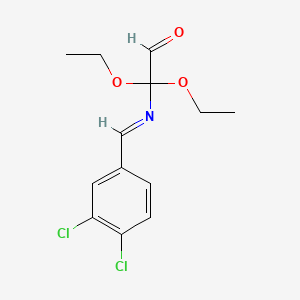
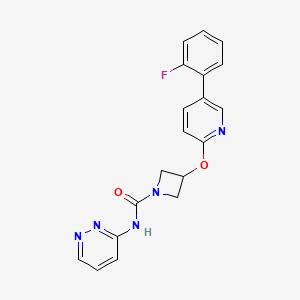

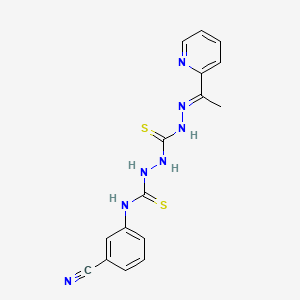

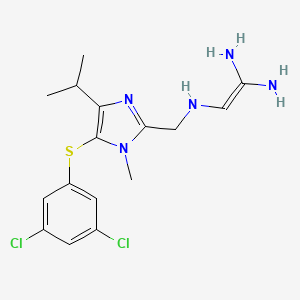
![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)
